molecular formula C9H5Cl2N3OS B11118876 3,4-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide

3,4-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11118876
M. Wt: 274.13 g/mol
InChI Key: BHKMAZQEGKCHOG-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-amino-1,3,4-thiadiazole. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction under specific conditions.

    Condensation Reactions: The compound can participate in condensation reactions with various aldehydes and ketones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Condensation Reactions: Catalysts such as acids or bases are used to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the thiadiazole ring to produce different derivatives.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis . By binding to the active site of DHFR, the compound disrupts the enzyme’s function, leading to the inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the thiadiazole moiety. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H5Cl2N3OS

Molecular Weight

274.13 g/mol

IUPAC Name

3,4-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C9H5Cl2N3OS/c10-6-2-1-5(3-7(6)11)8(15)13-9-14-12-4-16-9/h1-4H,(H,13,14,15)

InChI Key

BHKMAZQEGKCHOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=NN=CS2)Cl)Cl

Origin of Product

United States

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